molecular formula C11H17NO4 B11961872 Diethyl 2-cyano-2,3-dimethylbutanedioate CAS No. 54677-60-0

Diethyl 2-cyano-2,3-dimethylbutanedioate

Cat. No.: B11961872
CAS No.: 54677-60-0
M. Wt: 227.26 g/mol
InChI Key: GBHOITGWOMPVEV-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-2,3-dimethylbutanedioate is an organic compound with the molecular formula C11H17NO4. It is a diethyl ester derivative of butanedioic acid, featuring a cyano group and two methyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-cyano-2,3-dimethylbutanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with acetone cyanohydrin in the presence of a base, such as sodium ethoxide. The reaction proceeds via a nucleophilic addition mechanism, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-2,3-dimethylbutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-cyano-2,3-dimethylbutanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-cyano-2,3-dimethylbutanedioate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in addition and substitution reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are facilitated by enzymes and catalysts, which enhance the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-cyano-2,3-dimethylbutanedioate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. The presence of both cyano and ester groups allows for a wide range of reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

54677-60-0

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

diethyl 2-cyano-2,3-dimethylbutanedioate

InChI

InChI=1S/C11H17NO4/c1-5-15-9(13)8(3)11(4,7-12)10(14)16-6-2/h8H,5-6H2,1-4H3

InChI Key

GBHOITGWOMPVEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)(C#N)C(=O)OCC

Origin of Product

United States

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